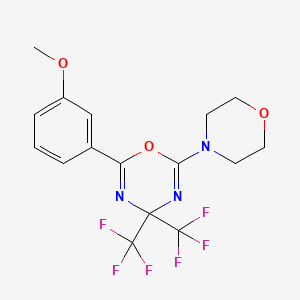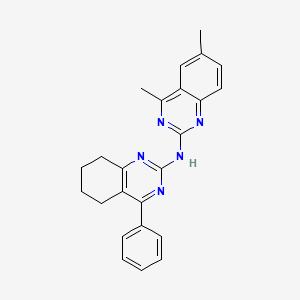![molecular formula C25H22N4 B15023877 5-Phenyl-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B15023877.png)
5-Phenyl-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine is a complex heterocyclic compound that combines the structural features of benzimidazole and phthalazine. This compound is of significant interest due to its potential biological activities and pharmacological properties. The presence of both benzimidazole and phthalazine moieties in its structure makes it a promising candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethynylbenzaldehydes with o-phenylenediamines in the presence of a copper(I) iodide catalyst and iodine . This method yields the desired product in moderate to good yields (35-72%).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal catalysts and reagents is common, and the separation of the targeted organic product from these catalysts is crucial to minimize toxicity and meet pharmaceutical standards . Green methods that support environmental and safety improvements are also being developed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like iodine or bromine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound.
Applications De Recherche Scientifique
5-Phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine has a wide range of scientific research applications due to its unique structure and properties. It is used in the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, and antiviral agents . The compound’s ability to interact with various biological targets makes it valuable in medicinal chemistry and drug discovery.
In addition to its pharmaceutical applications, this compound is also used in materials science for the synthesis of novel polymers and advanced materials. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices .
Mécanisme D'action
The mechanism of action of 5-phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to various biological effects . The compound’s ability to inhibit enzymes and receptors involved in critical cellular processes contributes to its pharmacological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other benzimidazole and phthalazine derivatives, such as benzimidazo[2,1-a]isoquinolines and pyrimido[1,2-a]benzimidazoles . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets 5-phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine apart is its unique combination of benzimidazole and phthalazine moieties, which enhances its biological activity and pharmacological potential. The presence of the piperidino group further contributes to its distinct properties and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C25H22N4 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
5-phenyl-9-piperidin-1-ylbenzimidazolo[2,1-a]phthalazine |
InChI |
InChI=1S/C25H22N4/c1-3-9-18(10-4-1)24-20-11-5-6-12-21(20)25-26-22-14-13-19(17-23(22)29(25)27-24)28-15-7-2-8-16-28/h1,3-6,9-14,17H,2,7-8,15-16H2 |
Clé InChI |
HTVVWUMMYDGKJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5-trichloro-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B15023794.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B15023801.png)

![1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023809.png)
![3-(4-methoxybenzyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15023814.png)
![1-[(3,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15023817.png)
![7-ethyl-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15023828.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15023832.png)
![N-(2-phenylethyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023838.png)
![5-(2-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15023839.png)


![5,7-dimethyl-2-(2-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15023859.png)
![prop-2-en-1-yl 2-[7-fluoro-1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15023869.png)
